N,N-Diethylhydroxylamine (DEHA) finds application in scientific research as an oxygen scavenger. Its ability to react readily with dissolved oxygen makes it valuable in various research settings where oxygen can interfere with experiments or degrade sensitive materials.
For instance, DEHA is used in:
DEHA's ability to react with free radicals makes it a potential radical scavenger in various research applications. Free radicals are highly reactive species known to damage biological molecules and contribute to various diseases.
Research explores the potential use of DEHA in:
DEHA's unique properties are also explored in other scientific research areas, including:
N,N-Diethylhydroxylamine is an organic compound with the molecular formula and a molecular weight of 89.14 g/mol. It is typically encountered as a colorless to yellow liquid with an amine-like odor, although pure N,N-diethylhydroxylamine is colorless. This compound is soluble in water, ethanol, ether, chloroform, and benzene, making it versatile for various applications in chemical processes .
DEHA is classified as a hazardous material due to several factors:
N,N-Diethylhydroxylamine exhibits moderate toxicity but is significantly less toxic than its predecessor, hydrazine. Its ability to scavenge free radicals makes it useful in various biological applications, including as an antioxidant. It has been studied for its potential effects on reducing toxic heavy metals in aqueous solutions, such as converting hexavalent chromium to trivalent chromium, which is less harmful .
The synthesis of N,N-diethylhydroxylamine typically involves the reaction of triethylamine with a peroxide. This process is followed by purification and distillation to obtain the final product. The compound can also be produced through various other methods involving different reagents and conditions, such as the use of organometallic complexes .
N,N-Diethylhydroxylamine has a wide range of applications:
Research has investigated the interaction kinetics of N,N-diethylhydroxylamine with free oxygen in distilled water. These studies reveal that the compound effectively reduces dissolved oxygen levels, thereby preventing corrosion in metal systems such as boilers. The reaction kinetics suggest that N,N-diethylhydroxylamine can be optimized for specific conditions within industrial applications .
N,N-Diethylhydroxylamine shares similarities with several other compounds, notably:
Compound Name | Formula | Unique Features |
---|---|---|
N,O-Diethylhydroxylamine | EtNHOEt | An isomer of N,N-diethylhydroxylamine with different reactivity patterns. |
Hydrazine | N2H4 | Historically used for similar applications but has higher toxicity. |
Diethylamine | (C2H5)2NH | A product of degradation from N,N-diethylhydroxylamine; used as a solvent and reagent. |
Ethanol | C2H5OH | Common solvent that interacts with hydroxylamines but lacks the nitrogen functionality. |
N,N-Diethylhydroxylamine's unique properties as a volatile oxygen scavenger make it particularly valuable in high-pressure environments compared to these similar compounds, especially due to its lower toxicity profile and effectiveness at preventing corrosion in boiler systems .
The synthesis of DEHA dates back to early organic chemistry studies, where the reaction of triethylamine with hydrogen peroxide under controlled conditions yielded the compound. Initial research focused on its application as a polymerization inhibitor for vinyl monomers, where its ability to terminate radical chain reactions was leveraged. The 1980s saw DEHA’s adoption in industrial boiler systems as an oxygen scavenger, replacing toxic hydrazine derivatives due to its lower toxicity and volatility.
DEHA’s multifunctional reactivity positions it as a cornerstone in diverse fields:
As a short-stopping agent, DEHA efficiently terminates polymerization chains in styrene-butadiene rubber production, preventing cross-linking and ensuring product consistency. In olefin polymerization, its radical-trapping mechanism limits unwanted side reactions, enhancing yield and monomer conversion.
Table 1: DEHA’s Role in Polymerization Systems
Polymer Type | Mechanism | Outcome |
---|---|---|
Styrene-butadiene | Termination of radical chains | Controlled molecular weight distribution |
Vinyl monomers | Inhibition of chain propagation | Prevention of gelation |
In high-pressure boiler systems, DEHA reacts with dissolved oxygen in a 2.8:1 molar ratio, forming non-corrosive byproducts while passivating metal surfaces with a magnetite layer. This dual action reduces scaling and extends equipment lifespan.
DEHA’s salt-free reducing properties enable selective reduction of neptunium(VI) to neptunium(V) in nitric acid solutions, a critical step in PUREX processes. Computational studies using density functional theory (DFT) have elucidated its redox mechanism, involving intermediate hydroxylamide species.
As an antioxidant, DEHA stabilizes unsaturated oils and resins against oxidation, extending their shelf life. Its role in color stabilization for photographic films highlights its capacity to neutralize reactive oxygen species.
Classical synthetic methodologies for N,N-diethylhydroxylamine have been developed through various chemical transformation routes, primarily involving the oxidation of diethylamine precursors [1]. The traditional approach utilizes triethylamine as a starting material, which undergoes controlled oxidation in the presence of hydrogen peroxide under specific conditions [1]. This methodology involves mixing purified triethylamine with hydrogen peroxide in aqueous medium, followed by heating in steel alloy autoclaves at temperatures ranging from 20°C to 120°C for extended periods [1].
Another established classical route involves the substitution reaction of piperidin derivatives in methanol solvent systems [1]. The process begins with dissolving substituted piperidin in methanol at 0.5M concentration, followed by treatment with potassium carbonate at two equivalents [1]. The reaction mixture requires stirring for three hours, after which methanol is removed under vacuum conditions [1]. The subsequent workup involves dilution with water and ethyl acetate, followed by layer separation and extraction procedures [1].
The choline peroxydisulfate methodology represents an advancement in classical synthetic approaches, utilizing 2-hydroxy-N,N,N-trimethyl ethanaminium peroxydisulfate as an oxidizing agent [3]. This method operates under mild conditions at 20°C for one hour under inert atmosphere, achieving yields of 94% for N,N-diethylhydroxylamine synthesis [3]. The procedure involves charging a round-bottomed flask with secondary amine and choline peroxydisulfate, stirring the mixture at 60°C under nitrogen atmosphere [3].
Classical approaches also encompass reduction pathways starting from nitrones, which can be reduced to disubstituted hydroxylamines using lithium aluminum hydride or potassium borohydride [2]. Alternative classical methods include alkylation of hydroxylamines with alkyl halogenides and reactions involving organometallic compounds with N-O bond-containing precursors [2].
Titanium-silicalite (TS-1) catalyzed synthesis represents a significant advancement in N,N-diethylhydroxylamine production methodology [26]. The TS-1 molecular sieve with silicon-titanium ratio of 50 serves as an effective heterogeneous catalyst for the oxidation of diethylamine to N,N-diethylhydroxylamine [26]. The catalyst preparation involves loading copper nitrate onto the TS-1 support at 50°C for 2 hours, followed by drying at 100°C and calcination at 550°C for 6 hours [26].
The catalytic process utilizes a slurry bed reactor configuration where diethylamine and tetrahydrofuran are mixed at a mass ratio of 1:1 [26]. The reaction proceeds with 27.5% hydrogen peroxide at a controlled feed rate of 36 g/h, maintaining a molar ratio of diethylamine to hydrogen peroxide at 2.5:1 [26]. Optimal reaction conditions include temperature control at 70°C and pressure maintenance at 0.1 MPa [26].
The titanium-silicalite catalyst demonstrates exceptional performance characteristics, achieving selectivity of 99% in the reaction chromatogram with effective utilization rate of hydrogen peroxide reaching 97.5% [26]. The overall reaction yield attains 94% under optimized conditions [26]. The TS-1 catalyst exhibits superior activity compared to conventional catalytic systems due to its unique microporous structure and isolated titanium sites [11].
The hydroxylamine mechanism on defective titanium active sites involves the catalytic oxidation of adsorbed ammonia to form hydroxylamine using Ti-OOH as the active oxidant [11]. This oxidant forms through the reaction of hydrogen peroxide with defective titanium active sites in the TS-1 framework [11]. The mechanism proceeds through two-step single-proton transfer processes aided by lattice oxygen atoms bonded to titanium centers [11].
The glycerol-stabilized nano-titanium dioxide catalytic process represents an innovative approach for solvent-free synthesis of N,N-diethylhydroxylamine [2]. The catalyst preparation follows a sol-gel methodology where 5 mL titanium isopropoxide is incorporated into a solvent mixture of isopropanol and acetic acid at an optimized ratio of 3:8 [2]. The alkoxide to water molar ratio is maintained at 1:1, while the alcohol to acetic acid ratio is controlled at 3:8 [2].
The synthesis procedure involves adding 5 mL deionized water to the alcohol, acetic acid, and alkoxide mixture for hydrolysis reactions [2]. Subsequently, 1 mL glycerol is incorporated and the mixture undergoes ultrasonic treatment for 3 hours [2]. The obtained mixture requires heating at 60°C for 5 hours to facilitate excess water and solvent evaporation [2]. The final catalyst preparation involves drying at 100°C for 10 hours followed by calcination at 500°C for 5 hours [2].
Morphological characterization using scanning electron microscopy reveals that the glycerol-stabilized nano-titanium dioxide particles exhibit irregular spherical and cubical shapes [2]. The catalyst demonstrates high surface area characteristics essential for effective catalytic performance in hydroxylamine synthesis [2].
The catalytic process employs 2 mL diethylamine with 75 mg glycerol-stabilized nano-titanium dioxide under continuous reflux and magnetic stirring [2]. The reaction temperature is maintained between 30-40°C, with dilute hydrogen peroxide (30% by weight) added via syringe over 45 minutes [2]. Upon completion, the solution undergoes cooling and dehydration using calcium chloride before gas chromatography analysis [2].
The glycerol-stabilized nano-titanium dioxide catalyst enables highly efficient conversion under mild reaction conditions [14]. The glycerol component serves multiple functions including particle size control, surface stabilization, and prevention of agglomeration during catalyst preparation [14]. The high dielectric properties of glycerol contribute to enhanced catalytic activity by facilitating better dispersion of active sites [14].
Solvent-free synthesis methodologies for N,N-diethylhydroxylamine offer significant advantages in terms of environmental sustainability and process efficiency [2]. The elimination of organic solvents increases effective collision frequency between reactants, thereby enhancing reaction yields and reducing waste generation [2]. This approach aligns with green chemistry principles by minimizing environmental impact while maintaining high synthetic efficiency [2].
The glycerol-stabilized nano-titanium dioxide catalyzed process exemplifies effective solvent-free synthesis [2]. The methodology involves direct contact between diethylamine and hydrogen peroxide in the presence of the nanocatalyst without additional solvent medium [2]. The absence of solvent facilitates higher reactant concentrations and improved mass transfer characteristics [2].
Neat reaction conditions have been successfully implemented using various catalytic systems for hydroxylamine synthesis [20]. The process begins with cooling benzylamine to 0°C, followed by addition of aldehyde and acid catalyst [20]. The reaction mixture requires stirring for 30 minutes at room temperature before subsequent oxidation steps [20]. This methodology demonstrates superior reaction kinetics compared to solvent-based approaches, achieving complete imine formation within 30 minutes [20].
The microwave-assisted solvent-free approach provides additional advantages through enhanced heating efficiency and reduced reaction times [22]. The technique employs sealed microwave reactors operating without solvent medium, enabling rapid achievement of optimal reaction temperatures [22]. The exothermic nature of hydroxylamine synthesis reactions benefits from the controlled heating provided by microwave irradiation [22].
Solvent-free methodologies demonstrate particular effectiveness for multicomponent reactions involving hydroxylamine formation [22]. The four-component synthesis approach utilizes boronic acids, amino alcohols, glyoxal, and amines in a one-pot procedure without solvent addition [22]. The reaction proceeds through sequential steps with intermediate formation occurring spontaneously upon reagent mixing [22].
Green chemistry methodologies for N,N-diethylhydroxylamine production focus on sustainable synthetic approaches that minimize environmental impact while maintaining high efficiency [27]. The plasma-electrochemical cascade pathway represents a revolutionary approach for sustainable hydroxylamine synthesis using only air and water as raw materials [27]. This methodology couples plasma nitrogen fixation with electrocatalytic reduction processes to achieve environmentally benign production [27].
The choline peroxydisulfate system exemplifies green chemistry principles through the utilization of biodegradable, environmentally benign oxidizing agents [45]. Choline peroxydisulfate monohydrate serves multiple functions as oxidant, catalyst, and solvent in a single system [45]. The methodology achieves excellent recyclability, enabling reuse for five consecutive cycles without significant activity loss [45].
Deep eutectic solvent systems provide sustainable alternatives to conventional organic solvents in hydroxylamine synthesis [25]. The choline chloride-urea combination (1:2 ratio) demonstrates excellent performance for various organic transformations [25]. These systems offer advantages including biodegradability, low toxicity, and facile preparation from readily available components [25].
Enzyme-catalyzed approaches represent bio-based green methodologies for hydroxylamine synthesis [24]. The utilization of immobilized lipases from Candida antarctica enables efficient esterification reactions under mild conditions [24]. Solvent-free systems under vacuum conditions achieve 100 mol% conversion while maintaining environmental compatibility [24].
The integration of renewable feedstocks into hydroxylamine synthesis pathways aligns with circular economy principles [24]. Bio-based starting materials derived from waste fermentation processes provide sustainable alternatives to petrochemical precursors [24]. The reverse adipate degradation pathway in Escherichia coli demonstrates high efficiency with titers reaching 68 g/L and yields of 93.1% [24].
Microwave-assisted green synthesis methodologies reduce energy consumption while accelerating reaction rates [16]. The hydrothermal synthesis approach using titanium isopropoxide and tetramethylammonium hydroxide under microwave heating achieves rapid nanoparticle formation [16]. The process demonstrates superior efficiency compared to conventional heating methods while reducing overall energy requirements [16].
Temperature optimization represents a critical parameter for achieving maximum efficiency in N,N-diethylhydroxylamine synthesis [2]. The glycerol-stabilized nano-titanium dioxide catalyzed system demonstrates optimal performance at 38°C, representing the temperature at which highest product yields are achieved [2]. Temperature variation studies reveal significant impact on reaction selectivity and conversion rates [2].
Lower temperature conditions below 30°C result in reduced reaction kinetics due to insufficient activation energy for the oxidation process [2]. The reaction rate demonstrates strong temperature dependence, with activation energy values indicating high sensitivity to thermal conditions [44]. Optimal temperature selection requires balancing reaction rate enhancement against potential substrate decomposition or side reaction formation [2].
Elevated temperatures above 50°C lead to decreased yields attributed to thermal decomposition of diethylamine, which exhibits a boiling point of 56°C [2]. The temperature optimization studies demonstrate that reaction efficiency drops significantly at 85°C, confirming the importance of maintaining moderate thermal conditions [2]. This temperature sensitivity necessitates precise control systems for industrial implementation [2].
The thermal decomposition kinetics of N,N-diethylhydroxylamine itself become relevant at temperatures exceeding 130°C [33]. Calorimetric measurements reveal that increased temperature results in higher global enthalpies of decomposition, with specific enthalpies reaching 8 kJ per gram at 150°C [33]. These findings emphasize the importance of maintaining reaction temperatures well below decomposition thresholds [33].
Temperature-regulated regiodivergent synthesis demonstrates the potential for thermal control in determining product selectivity [32]. Kinetic versus thermodynamic control can be achieved through temperature manipulation, with lower temperatures favoring kinetically controlled pathways while higher temperatures promote thermodynamically stable products [32]. This principle applies to hydroxylamine synthesis where temperature selection influences reaction pathway preference [32].
Catalyst loading optimization significantly influences both yield and selectivity in N,N-diethylhydroxylamine synthesis [2]. The glycerol-stabilized nano-titanium dioxide system achieves maximum product formation with 75 mg catalyst loading per reaction batch [2]. This optimal loading represents a balance between sufficient active site availability and economic catalyst utilization [2].
Lower catalyst loadings below 50 mg result in incomplete conversion due to insufficient active sites for effective substrate interaction [2]. The relationship between catalyst amount and product yield demonstrates nearly linear correlation until reaching the optimal loading threshold [2]. Beyond this point, additional catalyst provides minimal improvement while increasing process costs [2].
Excessive catalyst loading above 100 mg does not proportionally increase product yield, indicating mass transfer limitations rather than kinetic constraints [2]. The catalyst loading studies reveal that optimal performance occurs within a narrow range, emphasizing the importance of precise dosing for industrial applications [2].
The surface area to catalyst loading relationship determines the effective utilization of active sites [39]. Higher surface area catalysts require lower absolute loadings to achieve equivalent performance compared to conventional materials [39]. The optimization of catalyst-to-substrate ratios must consider both activity and selectivity requirements for specific synthesis objectives [39].
Heterogeneous catalyst systems demonstrate different loading requirements compared to homogeneous systems [36]. The immobilization of active components on solid supports affects mass transfer characteristics and requires optimization of both loading density and particle size distribution [36]. The relationship between catalyst loading and reaction efficiency varies significantly with reactor design and mixing characteristics [36].
Reaction time optimization for N,N-diethylhydroxylamine synthesis requires careful balance between conversion completion and side reaction minimization [2]. The glycerol-stabilized nano-titanium dioxide catalyzed process achieves optimal results with 45-minute reaction duration [2]. This timeframe allows sufficient contact between reactants while preventing overoxidation or product decomposition [2].
Shorter reaction times below 30 minutes result in incomplete conversion of starting materials, leading to reduced overall yields [2]. The reaction kinetics follow apparent first-order behavior with respect to diethylamine concentration, requiring sufficient time for complete substrate consumption [2]. Premature termination of reactions results in recoverable starting material but reduces process efficiency [2].
Extended reaction times beyond 60 minutes do not significantly improve conversion but may promote side reaction formation [2]. The temporal optimization studies indicate that optimal reaction duration depends on temperature, catalyst loading, and substrate concentration [2]. Industrial implementation requires careful monitoring to ensure termination at optimal conversion points [2].
The stop-flow reactor studies for hydroxylamine synthesis demonstrate that reaction time optimization varies with reactor configuration [44]. Continuous flow systems achieve steady-state conditions that differ from batch reaction kinetics [44]. The residence time distribution in flow reactors affects overall conversion and requires specific optimization for each system design [44].
Kinetic modeling approaches enable prediction of optimal reaction times based on substrate properties and reaction conditions [41]. The integration of reaction kinetics with process optimization algorithms facilitates systematic identification of optimal operating windows [41]. These methodologies provide frameworks for scaling laboratory results to industrial production conditions [41].
Flammable;Irritant;Environmental Hazard